molecular formula C14H19NO2 B1420031 ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate CAS No. 1105193-17-6

ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate

Cat. No. B1420031
M. Wt: 233.31 g/mol
InChI Key: DAOOBNIUYYKECQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate, also known as 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylic acid ethyl ester, is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields. It is a valuable intermediate in the synthesis of several compounds, such as quinoline derivatives, which can be used to develop new drugs and materials. In addition, it has been studied for its potential role in the development of novel catalysts and catalytic processes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate serves as a precursor in chemical syntheses, showcasing its versatility in forming structurally diverse compounds. For instance, its treatment with bromine in acetic acid solution led to the formation of brominated derivatives, with the structural features of the reaction products being a subject of study (Ukrainets et al., 2013).

  • The compound plays a crucial role in the synthesis of various heterocyclic structures, indicating its utility in organic chemistry and potential applications in developing novel materials or pharmaceuticals. For example, reactions involving ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate have led to the creation of pyrano[3,2-c]quinoline-4-carboxylates and fumarates, showcasing the compound's reactivity and utility in synthesizing complex molecules (El-Sheref et al., 2017).

  • The compound's involvement in a Rh(II)-catalyzed cyclopropanation-ring expansion reaction to produce quinoline-3-carboxylates from indoles and halodiazoacetates highlights a novel synthetic pathway, expanding the scope of synthetic organic chemistry (Mortén et al., 2015).

Optical and Electronic Applications

  • Ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate has been studied for its potential in electronic applications, particularly in the design and fabrication of organic photodiodes. Its molecular, structural, and morphological characteristics were thoroughly investigated, revealing promising optical behavior that could be harnessed in the manufacturing of nanostructured films for organic photodiodes (Elkanzi et al., 2020).

Contribution to Advanced Material Synthesis

  • The compound has been utilized in the synthesis of fluorescent dyes, which exhibit a high orientation parameter in nematic liquid crystal, suggesting potential applications in liquid crystal displays and other optoelectronic devices (Bojinov & Grabchev, 2003).

properties

IUPAC Name

ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-14(13(16)17-4-2)9-11-7-5-6-8-12(11)15-10-14/h5-8,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOOBNIUYYKECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2NC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate
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ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate

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